molecular formula C6H12ClNO B3207722 Methyl pent-4-enimidate hydrochloride CAS No. 104783-94-0

Methyl pent-4-enimidate hydrochloride

Cat. No.: B3207722
CAS No.: 104783-94-0
M. Wt: 149.62 g/mol
InChI Key: CKKCHIPNQCDRKX-UHFFFAOYSA-N
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Description

Methyl pent-4-enimidate hydrochloride is an organic compound with the molecular formula C6H12ClNO It is a hydrochloride salt of methyl pent-4-enimidate, which is characterized by the presence of an imidate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl pent-4-enimidate hydrochloride can be synthesized through the reaction of methyl pent-4-enoate with an appropriate amine under acidic conditions. The reaction typically involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Material: Methyl pent-4-enoate

    Reagent: Amine (e.g., ammonia or a primary amine)

    Conditions: Acidic medium (e.g., hydrochloric acid)

The reaction proceeds through the nucleophilic attack of the amine on the ester group of methyl pent-4-enoate, followed by protonation to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl pent-4-enimidate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

    Substitution: The imidate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted imidates or other derivatives.

Scientific Research Applications

Methyl pent-4-enimidate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various imidate derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl pent-4-enimidate hydrochloride involves its interaction with nucleophiles and electrophiles. The imidate group is highly reactive and can form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Methyl pent-4-enoate: The starting material for the synthesis of methyl pent-4-enimidate hydrochloride.

    Methyl pent-4-enamide: A related compound with an amide functional group instead of an imidate.

    Methyl pent-4-enamine: A compound with an amine functional group.

Uniqueness

This compound is unique due to its imidate functional group, which imparts distinct reactivity compared to similar compounds. This makes it valuable in synthetic chemistry for the preparation of novel derivatives and in research applications where specific reactivity is required.

Properties

IUPAC Name

methyl pent-4-enimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-3-4-5-6(7)8-2;/h3,7H,1,4-5H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKCHIPNQCDRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20761601
Record name Methyl pent-4-enimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20761601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104783-94-0
Record name Methyl pent-4-enimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20761601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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